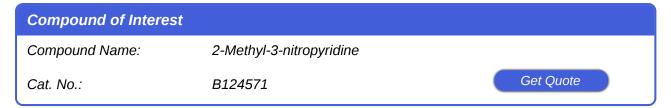


Spectroscopic Profile of 2-Methyl-3nitropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Methyl-3-nitropyridine**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from analogous compounds and fundamental spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of **2-Methyl-3-nitropyridine** in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Methyl-3-nitropyridine**. These predictions are based on the analysis of closely related compounds, including substituted pyridines and nitroaromatics, as well as established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Methyl-3-nitropyridine**



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~8.2 - 8.4	dd	J(H4-H5) ≈ 8.0, J(H4- H6) ≈ 1.5
H-5	~7.4 - 7.6	dd	J(H5-H4) ≈ 8.0, J(H5- H6) ≈ 4.5
H-6	~8.6 - 8.8	dd	J(H6-H5) ≈ 4.5, J(H6- H4) ≈ 1.5
2-CH₃	~2.6 - 2.8	S	-

Note: Predicted values are for a standard deuterated solvent such as CDCl₃ and are referenced to TMS at 0.00 ppm. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for **2-Methyl-3-nitropyridine**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~158 - 162
C-3	~148 - 152
C-4	~135 - 138
C-5	~123 - 126
C-6	~150 - 153
2-CH₃	~23 - 26

Note: Predicted values are for a standard deuterated solvent such as CDCl3.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Methyl-3-nitropyridine



Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2980 - 2850	C-H stretch (methyl)	Medium
1600 - 1570	C=C stretch (aromatic ring)	Medium-Strong
1540 - 1500	Asymmetric NO ₂ stretch	Strong
1480 - 1440	C=C stretch (aromatic ring)	Medium-Strong
1360 - 1340	Symmetric NO ₂ stretch	Strong
850 - 750	C-H out-of-plane bend (aromatic)	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Methyl-3-nitropyridine** is expected to exhibit absorption bands corresponding to $\pi \to \pi^*$ and $\pi \to \pi^*$ electronic transitions within the aromatic system.

- $\pi \to \pi$ transitions:* Strong absorption bands are anticipated in the range of 200-280 nm.
- n → π transition:* A weaker absorption band, characteristic of the nitro group, is expected at a longer wavelength, likely in the 300-350 nm region.

The exact position and intensity of these bands will be influenced by the solvent used for the analysis.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for **2-Methyl-3-nitropyridine**.

NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh 5-10 mg of high-purity 2-Methyl-3-nitropyridine.



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 12-15 ppm, centered around 6 ppm.
- · Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 200-220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K (25 °C).



Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking to determine the chemical shifts of all signals.

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for solid samples.

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of solid **2-Methyl-3-nitropyridine** onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy Protocol

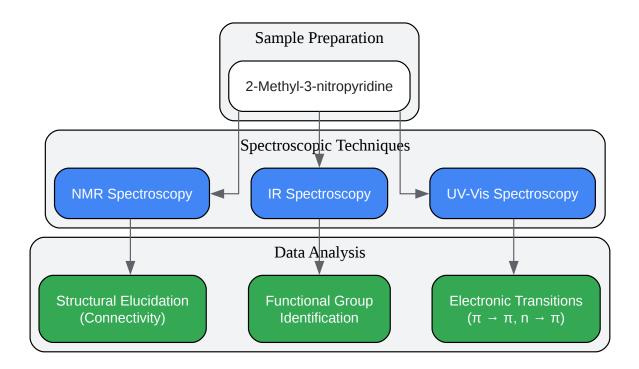
- Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
- Sample Preparation: Prepare a stock solution of 2-Methyl-3-nitropyridine of a known concentration. From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.5).



- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Record the spectrum over a suitable wavelength range (e.g., 200-600 nm).
 - Identify the wavelength of maximum absorbance (λmax) for each peak.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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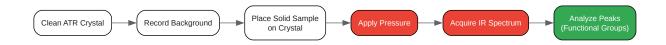


Caption: General workflow for the spectroscopic analysis of **2-Methyl-3-nitropyridine**.



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Caption: Experimental workflow for NMR spectroscopy.



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Caption: Experimental workflow for FT-IR spectroscopy using the ATR method.

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